2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a dimethoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation: The 2-(2-bromo-4-methylphenoxy)acetic acid is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and phenyl groups can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid and 2,4-dimethoxyaniline.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide: can be compared with other acetamide derivatives that have similar structural features.
2-bromo-4-methylphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the acetamide group.
2,4-dimethoxyaniline: Contains the dimethoxyphenyl group but lacks the phenoxyacetic acid moiety.
Uniqueness
- The combination of the bromo-substituted phenoxy group and the dimethoxy-substituted phenyl group in the acetamide structure makes this compound unique.
- Its unique structure contributes to its distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-7-15(13(18)8-11)23-10-17(20)19-14-6-5-12(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOSDEARSVKNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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